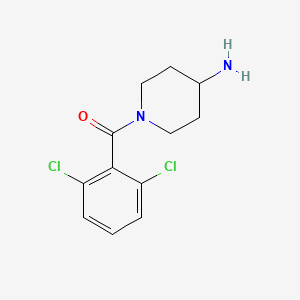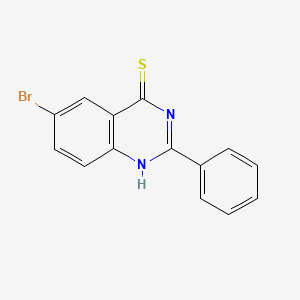
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one is a chemical compound with the molecular formula C9H14F3NO and a molecular weight of 209.21 g/mol It is a piperidinone derivative, characterized by the presence of a trifluoropropyl group and a methyl group attached to the piperidine ring
Méthodes De Préparation
The synthesis of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one typically involves the reaction of 3,3,3-trifluoropropylamine with 3-methyl-4-piperidone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-ol.
Substitution: The trifluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one has several scientific research applications:
Biology: The compound’s derivatives may be studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and specificity for certain targets, potentially leading to significant biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .
Comparaison Avec Des Composés Similaires
3-Methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one can be compared with other piperidinone derivatives, such as:
1-(3,3,3-Trifluoropropyl)piperidin-4-one: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3-Methyl-4-piperidone:
3,3,3-Trifluoropropylamine: A simpler compound that serves as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in the combination of the trifluoropropyl and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H14F3NO |
|---|---|
Poids moléculaire |
209.21 g/mol |
Nom IUPAC |
3-methyl-1-(3,3,3-trifluoropropyl)piperidin-4-one |
InChI |
InChI=1S/C9H14F3NO/c1-7-6-13(4-2-8(7)14)5-3-9(10,11)12/h7H,2-6H2,1H3 |
Clé InChI |
FEJNRWRZHOLTED-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)



![8-Isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B15227580.png)



![3-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15227611.png)


